molecular formula C9H13NO3 B6168139 (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid CAS No. 1568017-07-1

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid

Katalognummer: B6168139
CAS-Nummer: 1568017-07-1
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: VBROFLVSVXVQEG-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The this compound is characterized by the presence of a prop-2-enoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via acylation reactions using prop-2-enoyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of propyl-substituted piperidine derivatives.

    Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic structure without the prop-2-enoyl and carboxylic acid groups.

    Piperidine-3-carboxylic acid: Lacks the prop-2-enoyl group.

    (3R)-1-(prop-2-enoyl)piperidine: Lacks the carboxylic acid group.

Uniqueness

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is unique due to the presence of both the prop-2-enoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of the amine group, the addition of the prop-2-enoyl group, and the deprotection of the amine group followed by carboxylation.", "Starting Materials": [ "Piperidine", "Prop-2-enoyl chloride", "Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)" ], "Reaction": [ "Step 1: Protection of the amine group by reacting piperidine with prop-2-enoyl chloride in the presence of DIPEA to form N-prop-2-enoylpiperidine (intermediate).", "Step 2: Deprotection of the amine group by treating the intermediate with methanol and HCl to form piperidine.", "Step 3: Carboxylation of piperidine by reacting it with NaOH and CO2 to form (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid (final product)." ] }

CAS-Nummer

1568017-07-1

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

(3R)-1-prop-2-enoylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

VBROFLVSVXVQEG-SSDOTTSWSA-N

Isomerische SMILES

C=CC(=O)N1CCC[C@H](C1)C(=O)O

Kanonische SMILES

C=CC(=O)N1CCCC(C1)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.